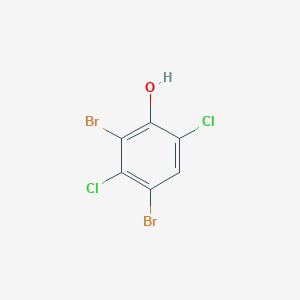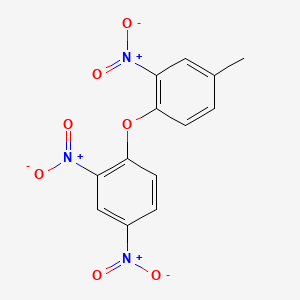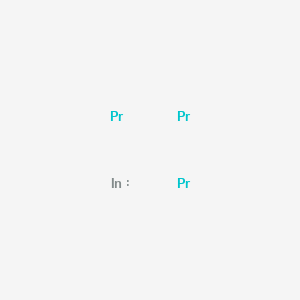
Indium--praseodymium (1/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indium–praseodymium (1/3) is a compound that combines the elements indium and praseodymium in a specific stoichiometric ratio
准备方法
Synthetic Routes and Reaction Conditions: The preparation of indium–praseodymium (1/3) can be achieved through various synthetic routes. One common method involves the co-precipitation of indium and praseodymium salts, followed by calcination. The reaction typically involves the use of indium nitrate and praseodymium nitrate as precursors, which are dissolved in water and then precipitated using a base such as ammonium hydroxide. The resulting precipitate is then calcined at high temperatures to form the desired compound .
Industrial Production Methods: In industrial settings, the production of high-purity indium–praseodymium (1/3) may involve more advanced techniques such as electrochemical deposition or vacuum distillation. These methods ensure the removal of impurities and the formation of a highly pure product .
化学反应分析
Types of Reactions: Indium–praseodymium (1/3) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in oxidation reactions where it reacts with oxygen to form oxides. It can also undergo reduction reactions, particularly in the presence of reducing agents such as hydrogen or carbon monoxide .
Common Reagents and Conditions: Common reagents used in reactions involving indium–praseodymium (1/3) include oxygen, hydrogen, and various acids and bases. The reaction conditions can vary widely depending on the desired outcome, but typical conditions include elevated temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from reactions involving indium–praseodymium (1/3) depend on the specific reaction conditions. For example, oxidation reactions typically yield oxides of indium and praseodymium, while reduction reactions may produce metallic indium and praseodymium .
科学研究应用
Indium–praseodymium (1/3) has a wide range of applications in scientific research. In the field of materials science, it is used to develop advanced materials with unique electronic and optical properties. For example, it has been used to create thin-film transistors with high mobility and stability . In biology and medicine, indium–praseodymium (1/3) is explored for its potential use in imaging and diagnostic applications due to its ability to emit Auger electrons . Additionally, it has applications in catalysis, where it serves as a catalyst in various organic reactions .
作用机制
The mechanism by which indium–praseodymium (1/3) exerts its effects depends on its specific application. In electronic applications, the compound’s high mobility and stability are attributed to the suppression of oxygen vacancy-related defects and the formation of a dense, ultrathin film . In biological applications, the emission of Auger electrons by indium–praseodymium (1/3) complexes can cause localized damage to target cells, making it useful for imaging and therapeutic purposes .
相似化合物的比较
Similar Compounds: Compounds similar to indium–praseodymium (1/3) include other indium-based and praseodymium-based materials, such as indium oxide, praseodymium oxide, and mixed metal oxides like indium-tin oxide and praseodymium-neodymium oxide .
Uniqueness: What sets indium–praseodymium (1/3) apart from these similar compounds is its unique combination of properties derived from both indium and praseodymium. This combination results in materials with enhanced electronic, optical, and catalytic properties, making it a valuable compound for a wide range of applications .
属性
CAS 编号 |
12136-33-3 |
|---|---|
分子式 |
InPr3 |
分子量 |
537.541 g/mol |
InChI |
InChI=1S/In.3Pr |
InChI 键 |
FORAWBXJRAPQOY-UHFFFAOYSA-N |
规范 SMILES |
[In].[Pr].[Pr].[Pr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


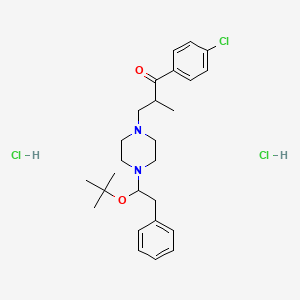
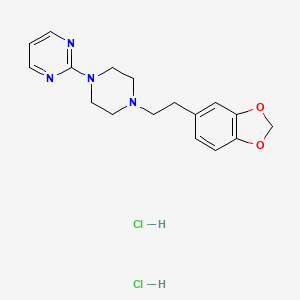
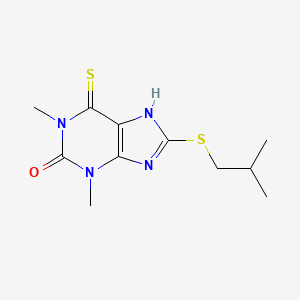
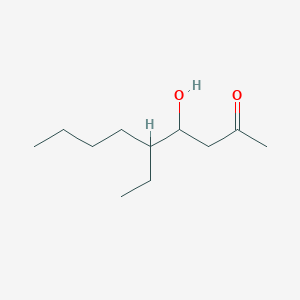

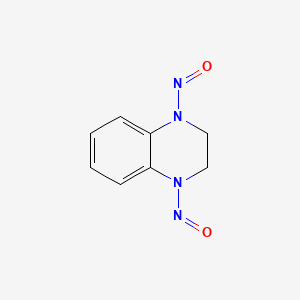

![1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate](/img/structure/B14720821.png)
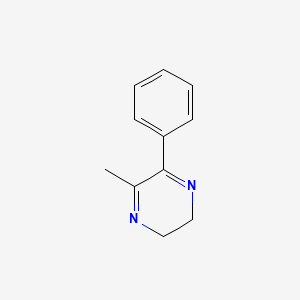
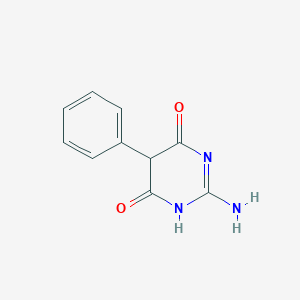
![[3,4-bis(pentanoylamino)phenyl]arsonic acid](/img/structure/B14720841.png)
